

Application Note: Quantification of Fosamprenavir Sodium in Tissue Homogenates by LC-MS/MS

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Compound of Interest

Compound Name: Fosamprenavir Sodium

CAS No.: 226700-80-7

Cat. No.: B1223129

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosamprenavir is a prodrug of the human immunodeficiency virus (HIV) protease inhibitor amprenavir. It is a critical component of highly active antiretroviral therapy (HAART). Determining the concentration of fosamprenavir and its active metabolite, amprenavir, in various tissues is essential for understanding its pharmacokinetic and pharmacodynamic properties, including tissue penetration and potential for viral sanctuary sites. This application note provides a detailed protocol for the quantification of fosamprenavir in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

While validated methods for fosamprenavir in plasma are established, this document outlines a comprehensive workflow for tissue analysis, adapting best practices for tissue homogenization, extraction, and LC-MS/MS detection.

Experimental Protocols

Materials and Reagents

- Standards: **Fosamprenavir sodium** and a suitable stable-isotope labeled internal standard (e.g., Fosamprenavir-d8) or a structurally similar internal standard (e.g., Dolutegravir[1]).
- Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (analytical grade).
- Homogenization Buffer: 50 mM Tris-HCl with 2 mM EDTA, pH 7.4[2]. A protease inhibitor cocktail should be added to prevent degradation of proteins and the analyte.
- Extraction Solvent: Ethyl acetate/methanol (4:1, v/v)[1] or other suitable organic solvents like acetonitrile or methyl tert-butyl ether (MTBE).
- Reconstitution Solvent: 0.1% Formic acid in methanol/water (1:1, v/v).

Instrumentation

- Homogenizer: Bead beater, rotor-stator homogenizer, or ultrasonic homogenizer.
- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

3.1. Tissue Homogenization

- Accurately weigh the frozen tissue sample (e.g., 100 mg).
- Transfer the tissue to a homogenization tube containing ceramic beads and an appropriate volume of ice-cold homogenization buffer (e.g., 900 μ L for 100 mg of tissue)[2].
- Homogenize the tissue using a bead beater or other homogenizer until a uniform suspension is achieved. Keep the samples on ice throughout the process to minimize enzymatic degradation.

- Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (tissue homogenate) for further processing.

3.2. Analyte Extraction (Liquid-Liquid Extraction)

- To 200 µL of tissue homogenate, add the internal standard solution.
- Add 1 mL of the extraction solvent (e.g., ethyl acetate/methanol, 4:1, v/v)[1].
- Vortex the mixture vigorously for 2-5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 200 µL of reconstitution solvent.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

4.1. Liquid Chromatography

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 μ m particle size)[1]
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Methanol
Gradient	Isocratic with 75% Mobile Phase B[1]
Flow Rate	0.70 mL/min[1]
Injection Volume	10 μ L
Column Temperature	40°C

4.2. Mass Spectrometry

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Fosamprenavir)	m/z 586.19 \rightarrow 57.07[1]
MRM Transition (IS - Dolutegravir)	m/z 420.1 \rightarrow 136.0[1]
Capillary Voltage	2.5 kV[1]
Gas Temperature	400°C[1]
Nebulizer Pressure	30 psi[1]

Data Presentation

The following tables summarize the quantitative data for a typical LC-MS/MS method for fosamprenavir, primarily based on validated plasma methods which can serve as a benchmark for tissue homogenate method development.

Table 1: LC-MS/MS Method Parameters

Parameter	Value	Reference
Analyte	Fosamprenavir	[1]
Internal Standard (IS)	Dolutegravir	[1]
Precursor Ion (m/z)	586.19	[1]
Product Ion (m/z)	57.07	[1]
IS Precursor Ion (m/z)	420.1	[1]
IS Product Ion (m/z)	136.0	[1]

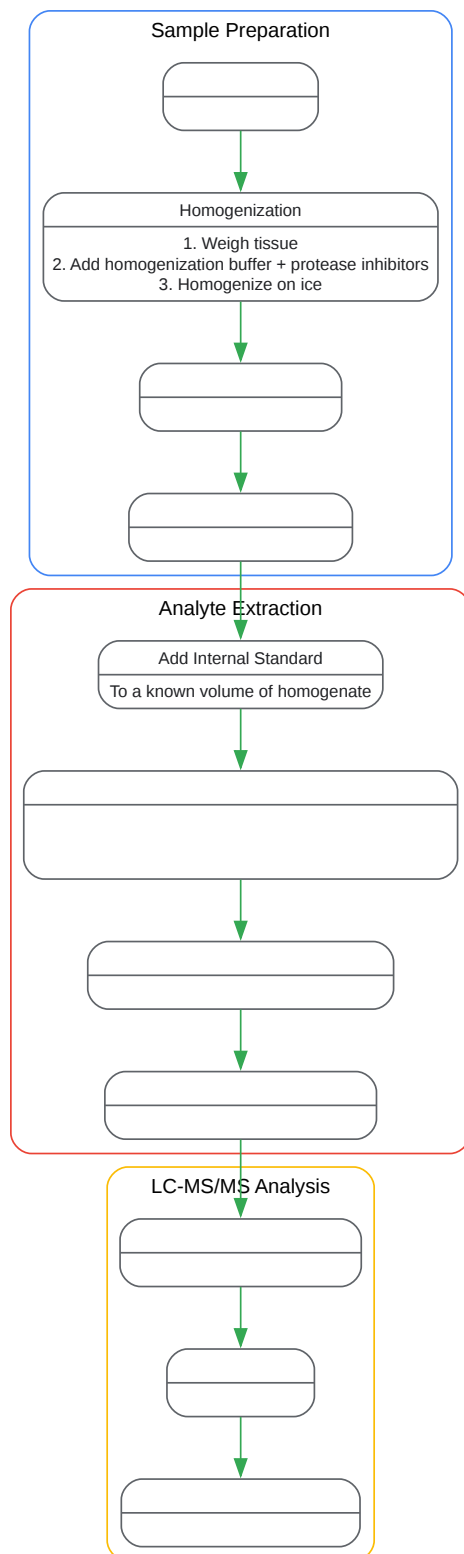
Table 2: Method Validation Summary (Based on Plasma Analysis)

Parameter	Result	Reference
Linearity Range	1.0 - 2100.0 ng/mL	[1]
Correlation Coefficient (r^2)	> 0.999	[1]
Intra-day Precision (%RSD)	≤ 3.081%	[1]
Inter-day Precision (%RSD)	≤ 3.081%	[1]
Accuracy (% Recovery)	97.35% - 102.65%	[1]
Extraction Recovery (LQC)	97.35%	[1]
Extraction Recovery (MQC)	98.61%	[1]
Extraction Recovery (HQC)	102.65%	[1]

Note: LQC = Lower Quality Control, MQC = Median Quality Control, HQC = Higher Quality Control. These values are for plasma and should be established independently for each tissue matrix.

Mandatory Visualization

Workflow for Quantification of Fosamprenavir in Tissue Homogenates



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Caption: Experimental workflow for fosamprenavir quantification.

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References

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